

Preliminary Biological Activity of 14-Deoxy-11,12-didehydroandrographiside: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 14-Deoxy-11,12-didehydroandrographiside

Cat. No.: B595922

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: **14-Deoxy-11,12-didehydroandrographiside** is a diterpenoid compound isolated from *Andrographis paniculata*, a plant with a long history of use in traditional medicine. This technical guide provides a consolidated overview of the preliminary biological activities reported for this specific compound, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. It is important to note that research on this particular andrographiside derivative is still in its early stages, and the available data is limited.

Quantitative Biological Activity Data

The available quantitative data on the biological activity of **14-Deoxy-11,12-didehydroandrographiside** is sparse. The following table summarizes the key findings from the current scientific literature.

Biological Activity	Assay System	Target	Result	Citation
Anti-inflammatory	Enzyme Inhibition Assay	Cyclooxygenase-2 (COX-2)	IC50 > 200 μ M	[1]
Antiviral (in silico)	Molecular Docking	SARS-CoV-2 S protein	Binding Affinity: -8.3 kcal/mol	[2]
Antiviral (in silico)	Molecular Docking	SARS-CoV-2 RdRp	Binding Affinity: -6.8 kcal/mol	[2]
Antiviral (in silico)	Molecular Docking	SARS-CoV-2 PLpro	Binding Affinity: -8.3 kcal/mol	[2]
Antiviral (in silico)	Molecular Docking	Human ACE2	Binding Affinity: -7.8 kcal/mol	[2]

Note on Retracted Data: A previously published study by Sarkar et al. (2019) reported potent anti-leukemic activity for a related compound, 14-deoxy-11,12-didehydroandrographolide, with specific IC50 values. However, this paper has since been retracted, and its findings should be considered unreliable.[3][4] No independently verified data for the anticancer activity of **14-Deoxy-11,12-didehydroandrographiside** is currently available.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of **14-Deoxy-11,12-didehydroandrographiside** are not extensively described in the literature. The following outlines the general methodologies employed in the cited studies.

Cyclooxygenase-2 (COX-2) Inhibition Assay

The anti-inflammatory activity of **14-Deoxy-11,12-didehydroandrographiside** was assessed using a bio-affinity ultrafiltration coupled with UPLC-Q-TOF-MS method to screen for COX-2 inhibitors from the extract of Andrographis Herba. The inhibitory activity of the identified compounds was then confirmed through an enzyme inhibition assay.[1]

- Enzyme: Cyclooxygenase-2 (COX-2)

- Method: Bio-affinity ultrafiltration coupled with ultra-performance liquid chromatography and quadrupole-time-of-flight mass spectrometry (BAUF-UPLC-Q-TOF-MS) for initial screening, followed by a direct enzyme inhibition assay for confirmation.[\[1\]](#)
- Verification: The specificity of the screening method was verified using denatured COX-2 and an inactive compound.[\[1\]](#)

Molecular Docking for Antiviral Activity

The potential antiviral activity against SARS-CoV-2 was evaluated through in silico molecular docking studies. This computational method predicts the binding affinity between a ligand (**14-Deoxy-11,12-didehydroandrographiside**) and a target protein.[\[2\]](#)

- Target Proteins:
 - SARS-CoV-2 Spike (S) protein
 - SARS-CoV-2 RNA-dependent RNA polymerase (RdRp)
 - SARS-CoV-2 Papain-like protease (PLpro)
 - Human Angiotensin-Converting Enzyme 2 (ACE2)
- Methodology: Computational molecular docking was used to calculate the binding energy (in kcal/mol) between **14-Deoxy-11,12-didehydroandrographiside** and the active sites of the target proteins.[\[2\]](#)

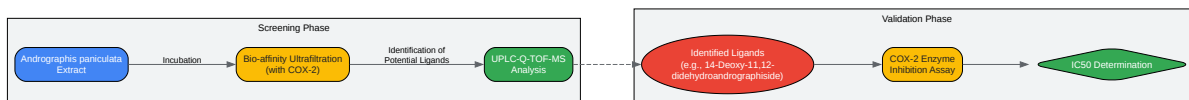
Signaling Pathways and Experimental Workflows

While specific signaling pathways for **14-Deoxy-11,12-didehydroandrographiside** have not been elucidated, the broader anti-inflammatory and anticancer activities of compounds from *Andrographis paniculata* are known to involve key cellular signaling pathways.

General Anti-inflammatory Signaling Pathway for Andrographis Compounds

Compounds from *Andrographis paniculata* have been shown to exert anti-inflammatory effects by modulating pathways related to cyclooxygenase-2 (COX-2). The following diagram

illustrates a simplified workflow for identifying such inhibitors.

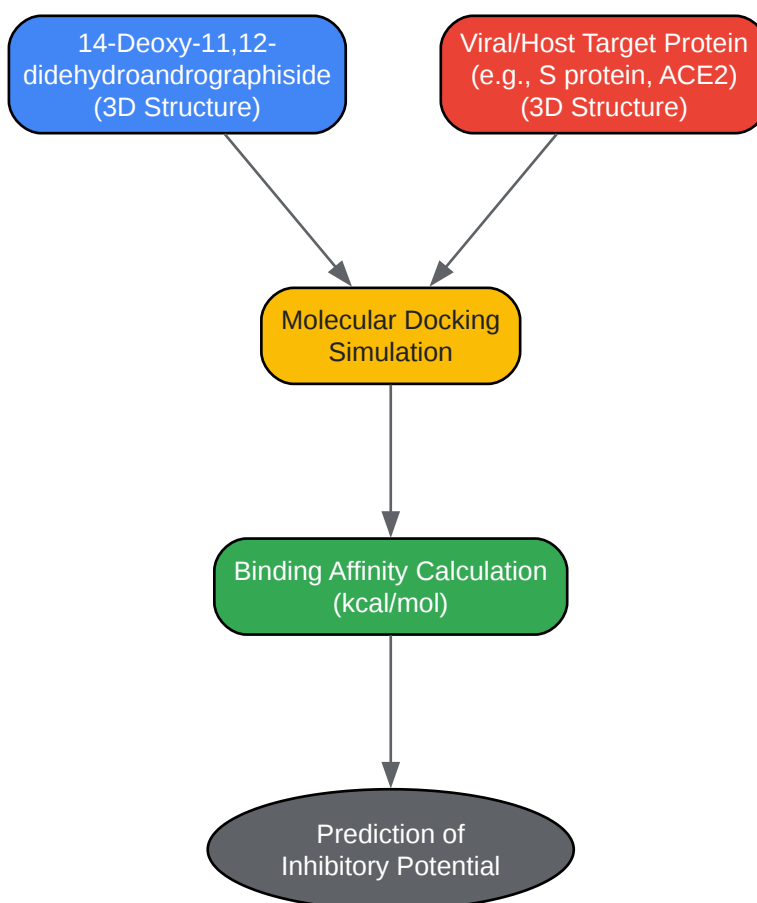


[Click to download full resolution via product page](#)

Workflow for COX-2 Inhibitor Screening

Conceptual Antiviral Molecular Docking Workflow

The in silico evaluation of antiviral potential follows a structured computational workflow to predict the interaction between the compound and viral protein targets.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Screening cyclooxygenase-2 inhibitors from *Andrographis paniculata* to treat inflammation based on bio-affinity ultrafiltration coupled with UPLC-Q-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. phcog.com [phcog.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- To cite this document: BenchChem. [Preliminary Biological Activity of 14-Deoxy-11,12-didehydroandrographiside: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b595922#preliminary-biological-activity-of-14-deoxy-11-12-didehydroandrographiside]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com